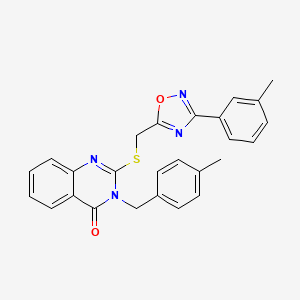

![molecular formula C23H21FN6O2 B2521684 5-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}-2-苯基吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮 CAS No. 1021020-51-8](/img/structure/B2521684.png)

5-{2-[4-(4-氟苯基)哌嗪-1-基]-2-氧代乙基}-2-苯基吡唑并[1,5-d][1,2,4]三嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

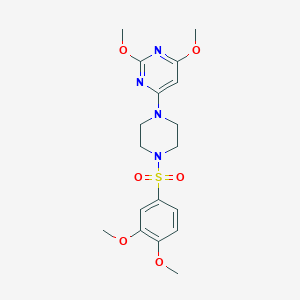

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.

BenchChem offers high-quality 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

这些结果表明合成的苯并咪唑衍生物可以作为有效的脲酶抑制剂 .

群体感应抑制

群体感应 (QS) 在细菌交流和毒力中起着至关重要的作用。研究人员设计并合成了 4-氟苯基-5-亚甲基-2(5H)-呋喃酮衍生物,以用于其 QS 抑制 (QSI) 活性。虽然没有直接研究特定化合物,但它属于这类分子。 进一步的研究可能会揭示其作为 QSI 剂的潜力 .

单酰基甘油脂肪酶 (MAGL) 抑制

单酰基甘油脂肪酶 (MAGL) 是一种负责降解内源性大麻素 2-花生四烯酰基甘油 (2-AG) 的酶。JNJ-42226314 是一种 MAGL 抑制剂,其药理特性已得到表征。 虽然与该化合物没有直接关系,但了解 MAGL 抑制机制可以为潜在应用提供见解 .

核苷转运蛋白抑制

在一项相关研究中,研究人员研究了 4-((4-(2-氟苯基)哌嗪-1-基)甲基)-6-亚氨基-N-(萘-2-基)-1,3,5-三嗪-2-胺 (FPMINT) 类似物的结构-活性关系。虽然该化合物略有不同,但它抑制平衡核苷转运蛋白 (ENT)。 此类抑制剂可能对癌症治疗和抗病毒药物开发产生影响 .

作用机制

Target of Action

The primary target of this compound is the urease enzyme . Urease is an enzyme that aids in the colonization and maintenance of highly pathogenic bacteria . Therefore, inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity . This inhibition prevents the enzyme from aiding in the colonization and maintenance of highly pathogenic bacteria .

Biochemical Pathways

The compound affects the biochemical pathway involving the urease enzyme. By inhibiting the activity of the urease enzyme, it disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, which disrupts the ability of highly pathogenic bacteria to colonize and maintain themselves . This disruption can help prevent ureolytic bacterial infections .

生化分析

Biochemical Properties

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2 . The interaction with these transporters is non-competitive and irreversible, reducing the Vmax of [3H]uridine uptake without affecting the Km . The presence of the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .

Cellular Effects

The effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the uptake of nucleosides, which are crucial for nucleotide synthesis and cellular energy metabolism . Additionally, the compound does not affect cell viability, protein expression, or the internalization of ENT1 and ENT2, indicating its specificity and minimal cytotoxicity .

Molecular Mechanism

At the molecular level, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of ENT1 and ENT2, leading to enzyme inhibition . Molecular docking analysis has shown that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors . This unique binding interaction contributes to its specificity and efficacy as an inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one change over time. The compound is stable under standard laboratory conditions, and its inhibitory effects on ENT1 and ENT2 are sustained over extended periods . Long-term studies have shown that the compound maintains its activity without significant degradation, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits ENT1 and ENT2 without causing adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one: is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleotide synthesis and adenosine function . Its inhibitory effects on ENT1 and ENT2 can alter metabolic flux and metabolite levels, impacting cellular energy balance and nucleotide availability .

Transport and Distribution

Within cells and tissues, 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to ENT1 and ENT2, which are widely expressed in various tissues . This distribution pattern is crucial for its efficacy as an inhibitor.

Subcellular Localization

The subcellular localization of 5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is primarily within the plasma membrane, where ENT1 and ENT2 are located . The compound’s activity and function are closely tied to its presence in this compartment, as it directly interacts with the transporters embedded in the membrane . Post-translational modifications and targeting signals may further influence its localization and activity.

属性

IUPAC Name |

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O2/c24-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(31)15-29-23(32)21-14-20(26-30(21)16-25-29)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIBMFVEWLTCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)

![N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2521606.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/new.no-structure.jpg)

![4-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2521617.png)

![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2521620.png)